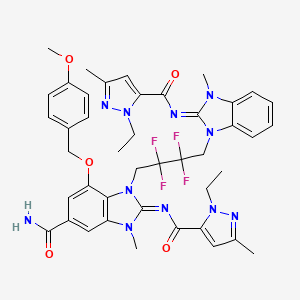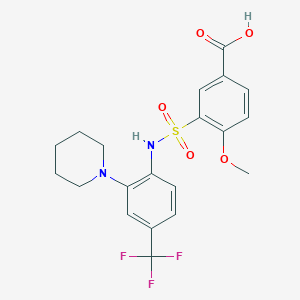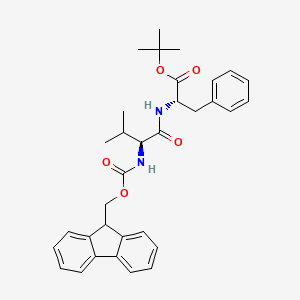
2-Hydroxy-1,3,4-trimethoxyanthraquinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hydroxy-1,3,4-trimethoxyanthraquinone is an anthraquinone derivative that can be found in the plant Cinchona ledgeriana . Anthraquinones are a class of naturally occurring compounds known for their diverse biological activities and applications in various fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-1,3,4-trimethoxyanthraquinone typically involves the methylation of 2-hydroxyanthraquinone derivatives. The reaction conditions often include the use of methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate .
Industrial Production Methods
the general approach would involve optimizing the synthetic route for large-scale production, ensuring high yield and purity of the final product .
化学反応の分析
Types of Reactions
2-Hydroxy-1,3,4-trimethoxyanthraquinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it to hydroquinones.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of catalysts.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of hydroquinones.
Substitution: Formation of various substituted anthraquinones.
科学的研究の応用
2-Hydroxy-1,3,4-trimethoxyanthraquinone has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other anthraquinone derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the production of dyes and pigments.
作用機序
The mechanism of action of 2-Hydroxy-1,3,4-trimethoxyanthraquinone involves its interaction with cellular targets and pathways. It can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it can generate reactive oxygen species, causing oxidative stress and damage to cellular components .
類似化合物との比較
Similar Compounds
- 1,3,4-Trihydroxyanthraquinone
- 2-Hydroxy-3-methoxyanthraquinone
- 1,4-Dimethoxyanthraquinone
Uniqueness
2-Hydroxy-1,3,4-trimethoxyanthraquinone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy groups enhance its solubility and reactivity compared to other anthraquinones .
特性
分子式 |
C17H14O6 |
|---|---|
分子量 |
314.29 g/mol |
IUPAC名 |
2-hydroxy-1,3,4-trimethoxyanthracene-9,10-dione |
InChI |
InChI=1S/C17H14O6/c1-21-15-10-11(16(22-2)17(23-3)14(15)20)13(19)9-7-5-4-6-8(9)12(10)18/h4-7,20H,1-3H3 |
InChIキー |
GNDKMLNOKPZDHG-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C(=C(C2=C1C(=O)C3=CC=CC=C3C2=O)OC)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



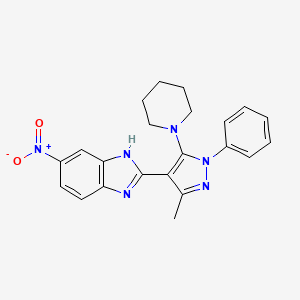
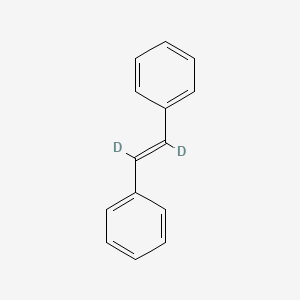
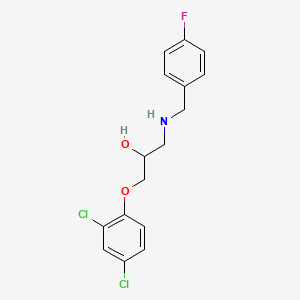
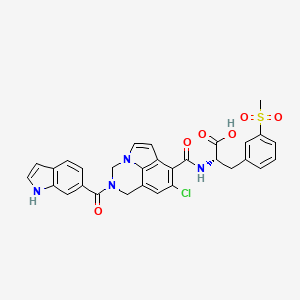



![(1R,2R,4S,6S,12S,16S)-10-[(1E,3E,5E)-hepta-1,3,5-trienyl]-2,4-dihydroxy-6-methyl-7,11-dioxatricyclo[7.6.1.012,16]hexadeca-9,13-diene-8,15-dione](/img/structure/B12393918.png)
